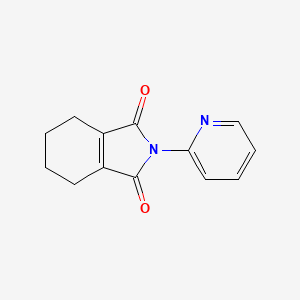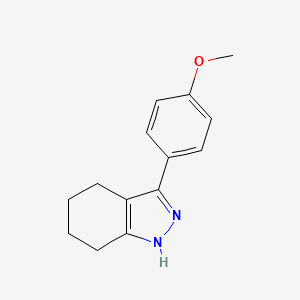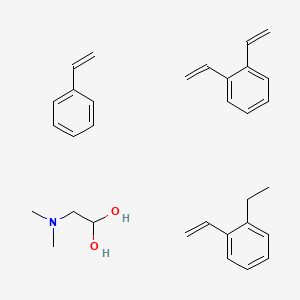
1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethane-1,1-diol;1-ethenyl-2-ethylbenzene;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1,2-Bis(ethenyl)benzene; 2-(dimethylamino)ethane-1,1-diol; 1-ethenyl-2-ethylbenzene; styrene” is a complex mixture of four distinct organic compounds, each with unique properties and applications. These compounds are:
1,2-Bis(ethenyl)benzene:
2-(Dimethylamino)ethane-1,1-diol: Known for its applications in organic synthesis and as a precursor in the production of various chemicals.
1-Ethenyl-2-ethylbenzene: An aromatic hydrocarbon used in the synthesis of other organic compounds.
Styrene: A widely used monomer in the production of polystyrene and other copolymers.
Métodos De Preparación
1,2-Bis(ethenyl)benzene
1,2-Bis(ethenyl)benzene can be synthesized through the dehydrogenation of ethylbenzene. The process involves passing ethylbenzene over a catalyst at high temperatures to produce styrene, which can then be further processed to obtain 1,2-Bis(ethenyl)benzene .
2-(Dimethylamino)ethane-1,1-diol
2-(Dimethylamino)ethane-1,1-diol is typically synthesized by the reaction of dimethylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
1-Ethenyl-2-ethylbenzene
1-Ethenyl-2-ethylbenzene can be prepared through Friedel-Crafts alkylation of benzene with ethylene. The reaction is catalyzed by aluminum chloride (AlCl3) and requires careful control of reaction conditions to achieve high yields .
Styrene
Styrene is industrially produced by the dehydrogenation of ethylbenzene. This process involves passing ethylbenzene over a catalyst, typically iron oxide, at high temperatures to produce styrene .
Análisis De Reacciones Químicas
1,2-Bis(ethenyl)benzene
1,2-Bis(ethenyl)benzene undergoes various chemical reactions, including polymerization, oxidation, and substitution. Common reagents used in these reactions include catalysts like copper iodide and bases such as sodium hydroxide .
2-(Dimethylamino)ethane-1,1-diol
2-(Dimethylamino)ethane-1,1-diol can participate in nucleophilic substitution reactions, where it acts as a nucleophile. It can also undergo oxidation and reduction reactions under appropriate conditions .
1-Ethenyl-2-ethylbenzene
1-Ethenyl-2-ethylbenzene undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically involve reagents like nitric acid, sulfuric acid, and halogens .
Styrene
Styrene is known for its polymerization reactions, where it forms polystyrene. It can also undergo oxidation and halogenation reactions. Common reagents include peroxides for polymerization and halogens for halogenation .
Aplicaciones Científicas De Investigación
1,2-Bis(ethenyl)benzene
1,2-Bis(ethenyl)benzene is used in the production of ion-exchange resins, which are essential in water purification and chemical separation processes. It is also used in the synthesis of cross-linked polymers for various industrial applications .
2-(Dimethylamino)ethane-1,1-diol
2-(Dimethylamino)ethane-1,1-diol is used as a precursor in the synthesis of pharmaceuticals and agrochemicals. It is also employed in the production of surfactants and as a catalyst in organic reactions .
1-Ethenyl-2-ethylbenzene
1-Ethenyl-2-ethylbenzene is used in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals. It is also used as an intermediate in the production of polymers .
Styrene
Styrene is widely used in the production of polystyrene, a versatile plastic used in packaging, insulation, and consumer goods. It is also used in the production of synthetic rubber and resins .
Mecanismo De Acción
1,2-Bis(ethenyl)benzene
The mechanism of action of 1,2-Bis(ethenyl)benzene involves its ability to undergo polymerization reactions, forming cross-linked polymers with high stability and resistance to chemical degradation .
2-(Dimethylamino)ethane-1,1-diol
2-(Dimethylamino)ethane-1,1-diol acts as a nucleophile in organic reactions, facilitating the formation of new chemical bonds. Its mechanism of action involves the donation of electron pairs to electrophilic centers .
1-Ethenyl-2-ethylbenzene
1-Ethenyl-2-ethylbenzene undergoes electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile, attacking electrophilic reagents to form substituted products .
Styrene
Styrene undergoes polymerization through a free-radical mechanism, where the vinyl group reacts with initiators to form long polymer chains. This process is essential in the production of polystyrene .
Comparación Con Compuestos Similares
1,2-Bis(ethenyl)benzene
Similar compounds include 1,4-divinylbenzene and 1,3-divinylbenzene. 1,2-Bis(ethenyl)benzene is unique due to its specific substitution pattern, which affects its polymerization properties .
2-(Dimethylamino)ethane-1,1-diol
Similar compounds include 2-(diethylamino)ethanol and 2-(methylamino)ethanol. 2-(Dimethylamino)ethane-1,1-diol is unique due to its dual functional groups, which enhance its reactivity in organic synthesis .
1-Ethenyl-2-ethylbenzene
Similar compounds include ethylbenzene and styrene. 1-Ethenyl-2-ethylbenzene is unique due to its additional ethyl group, which influences its reactivity in electrophilic aromatic substitution reactions .
Styrene
Similar compounds include vinyl toluene and alpha-methylstyrene. Styrene is unique due to its widespread use in the production of polystyrene and its well-studied polymerization properties .
Propiedades
Fórmula molecular |
C32H41NO2 |
|---|---|
Peso molecular |
471.7 g/mol |
Nombre IUPAC |
1,2-bis(ethenyl)benzene;2-(dimethylamino)ethane-1,1-diol;1-ethenyl-2-ethylbenzene;styrene |
InChI |
InChI=1S/C10H12.C10H10.C8H8.C4H11NO2/c2*1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;1-5(2)3-4(6)7/h3,5-8H,1,4H2,2H3;3-8H,1-2H2;2-7H,1H2;4,6-7H,3H2,1-2H3 |
Clave InChI |
ODAGLEFQXQTAQT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1C=C.CN(C)CC(O)O.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





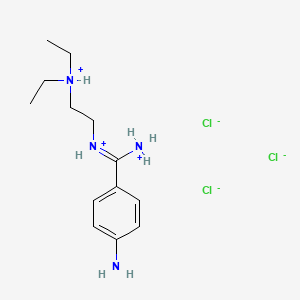
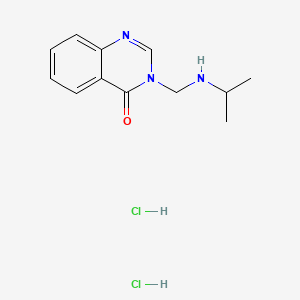
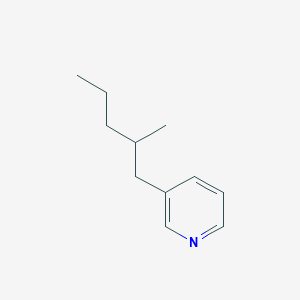
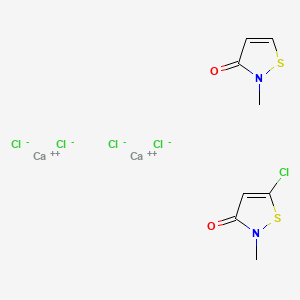

![1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride](/img/structure/B13764443.png)
